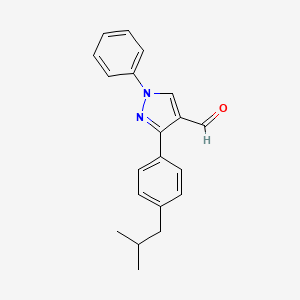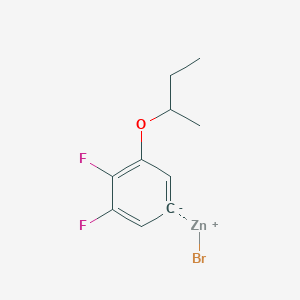
(3-sec-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various coupling reactions, making it a crucial intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-sec-butyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-sec-butyloxy-4,5-difluorophenyl bromide+Zn→(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Negishi coupling, the product is a new carbon-carbon bond, while in addition reactions with carbonyl compounds, the product is an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it invaluable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming complex molecular structures is crucial for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals, polymers, and materials science applications. Its versatility and reactivity make it a valuable tool in various industrial processes.
Mechanism of Action
The mechanism by which (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of catalysts and suitable reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(4,5-Difluorophenyl)zinc bromide: Similar in structure but lacks the sec-butyloxy group.
(3-Methoxy-4,5-difluorophenyl)zinc bromide: Similar but with a methoxy group instead of a sec-butyloxy group.
Uniqueness
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to the presence of the sec-butyloxy group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-3-7(2)13-9-6-4-5-8(11)10(9)12;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MSDUWNSEQPWQLQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


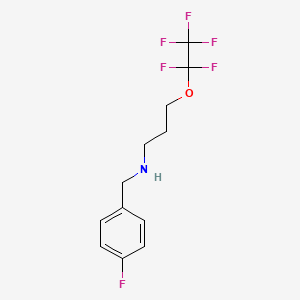
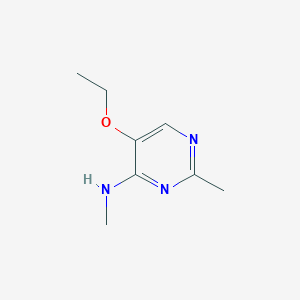
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
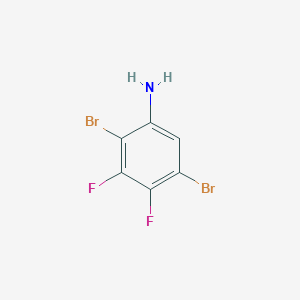
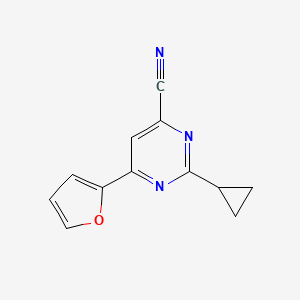
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
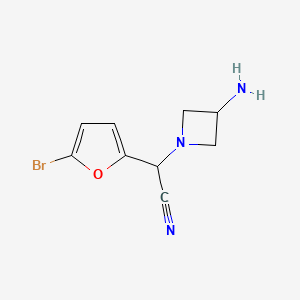
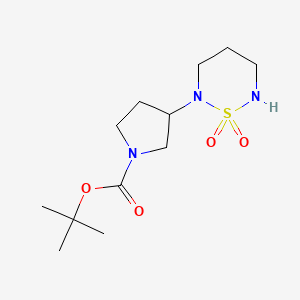
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
